3-Chloro-2-ethoxypyridine
Overview
Description
3-Chloro-2-ethoxypyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a chlorine atom at the third position and an ethoxy group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-ethoxypyridine is the 3,4-pyridyne intermediate . This compound is used as a precursor for the synthesis of highly decorated pyridines .
Mode of Action
The compound undergoes regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at −78 °C . This process produces 3,4-pyridynes during heating to 75 °C . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .
Biochemical Pathways
The biochemical pathway involves the regioselective lithiation of this compound, which affords the 4-lithiated pyridine . Transmetalation with an organomagnesium halide produces mixed diorganomagnesiums . At elevated temperatures, an elimination proceeds leading to the 3,4-pyridyne . After the regioselective addition of RMgX, affording magnesiated pyridines, quenching with various electrophiles should produce the desired polyfunctional pyridines .
Result of Action
The result of the action of this compound is the production of various 2,3,4-trisubstituted pyridines . These compounds are important in numerous biologically relevant molecules .
Action Environment
The action of this compound is influenced by temperature and the presence of other chemical reagents . The compound is stable and reactive at low temperatures (−78 °C), and it undergoes elimination at elevated temperatures to produce 3,4-pyridynes . The presence of aryl- and alkylmagnesium halides, as well as magnesium thiolates, also influences the compound’s action .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-ethoxypyridine has been used in the regioselective lithiation process, followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This process produces 3,4-pyridynes during heating to 75 °C . The nature of these interactions involves the addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a precursor in the synthesis of highly decorated pyridines . The regioselective lithiation of the compound with n-BuLi affords the 4-lithiated pyridine . Transmetalation with an organomagnesium halide produces mixed diorganomagnesiums . At elevated temperatures, an elimination proceeds, leading to the 3,4-pyridyne . After the regioselective addition of RMgX, affording magnesiated pyridines, quenching with various electrophiles produces the desired polyfunctional pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxypyridine typically involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for 48 hours . The reaction mixture is then filtered, and the product is extracted using ethyl acetate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This involves the regioselective lithiation of this compound followed by transmetalation with organomagnesium halides. The reaction is conducted at low temperatures (-78°C) and then heated to 75°C to produce the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Lithiation and Transmetalation: n-Butyllithium and organomagnesium halides are commonly used reagents.
Major Products Formed:
Substituted Pyridines: Various 2,3,4-trisubstituted pyridines can be synthesized through these reactions.
Scientific Research Applications
3-Chloro-2-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs, including antidepressants like paroxetine.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-3-ethoxypyridine
- 3-Chloro-5-methylphenylcarbamate
Comparison: 3-Chloro-2-ethoxypyridine is unique due to its specific substitution pattern, which allows for regioselective reactions and the formation of highly functionalized pyridines. Compared to similar compounds, it offers distinct reactivity and selectivity in organic synthesis .
Properties
IUPAC Name |
3-chloro-2-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTKGSCSPHCOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474781 | |
Record name | 3-CHLORO-2-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177743-06-5 | |
Record name | 3-CHLORO-2-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-chloro-2-ethoxypyridine useful in synthesizing substituted pyridines?
A1: this compound serves as a valuable precursor for generating 3,4-pyridynes. The research demonstrates that selective lithiation of this compound, followed by treatment with various reagents like aryl- or alkylmagnesium halides, leads to the formation of 3,4-pyridyne intermediates []. These highly reactive intermediates can then undergo regioselective additions, allowing for the controlled introduction of substituents at specific positions on the pyridine ring. This method provides a versatile route to access a diverse range of 2,3,4-trisubstituted pyridines, which are important building blocks for various applications.
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